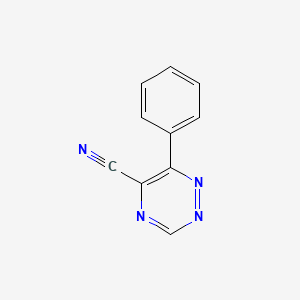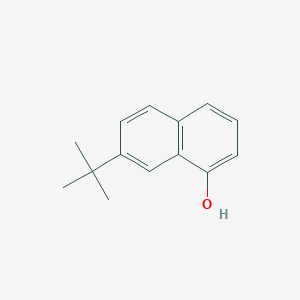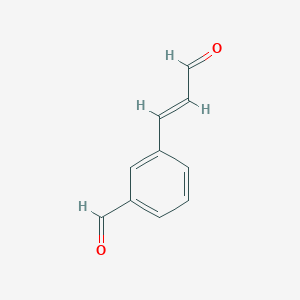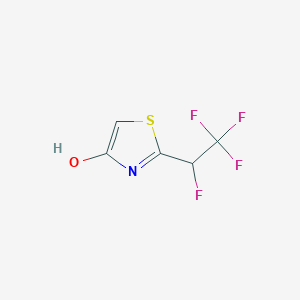![molecular formula C33H48Br2 B12569113 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene CAS No. 483315-09-9](/img/structure/B12569113.png)
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene is a halogenated polycyclic aromatic compound. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various organic materials, particularly in the field of polymeric light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene typically involves the bromination of 9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form biaryl compounds, which are useful in the synthesis of conjugated polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Coupling Reactions: Palladium catalysts are often used in these reactions, with conditions involving bases like potassium carbonate and solvents such as toluene or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted fluorenes and biaryl compounds, which have applications in the development of advanced materials for electronic devices .
Aplicaciones Científicas De Investigación
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene is widely used in scientific research, particularly in the following areas:
Mecanismo De Acción
The mechanism by which 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions that modify its structure and properties. The bromine atoms on the fluorene ring are reactive sites that can undergo substitution or coupling reactions, leading to the formation of new compounds with desired electronic and optical properties . These reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds, which are crucial for the development of advanced materials .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dibromo-9,9-dihexylfluorene
- 2,7-Dibromo-9,9-didecylfluorene
- 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene
Uniqueness
Compared to similar compounds, 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene is unique due to its specific alkyl substituents, which provide distinct steric and electronic effects. These effects influence its reactivity and the properties of the resulting materials, making it particularly valuable in the synthesis of high-performance optoelectronic devices .
Propiedades
Número CAS |
483315-09-9 |
|---|---|
Fórmula molecular |
C33H48Br2 |
Peso molecular |
604.5 g/mol |
Nombre IUPAC |
2,7-dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]fluorene |
InChI |
InChI=1S/C33H48Br2/c1-23(2)9-7-11-25(5)17-19-33(20-18-26(6)12-8-10-24(3)4)31-21-27(34)13-15-29(31)30-16-14-28(35)22-32(30)33/h13-16,21-26H,7-12,17-20H2,1-6H3/t25-,26-/m1/s1 |
Clave InChI |
ZYVVOYHQVKQGEM-CLJLJLNGSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC[C@H](C)CCCC(C)C |
SMILES canónico |
CC(C)CCCC(C)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)
![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)

![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)

![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)


